
4-Chloro-5-nitro-2-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-nitro-2-phenylpyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a chlorine atom at the 4th position, a nitro group at the 5th position, and a phenyl group at the 2nd position of the pyridine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-nitro-2-phenylpyridine typically involves the nitration of 4-chloro-2-phenylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5th position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-Chloro-5-nitro-2-phenylpyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or dimethylformamide).
Major Products Formed
Reduction: 4-Amino-5-nitro-2-phenylpyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-5-nitro-2-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-Chloro-5-nitro-2-phenylpyridine is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chlorine atom can be involved in nucleophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
4-Chloro-2-nitro-5-phenylpyridine: Similar structure but with different positions of the nitro and phenyl groups.
4-Chloro-3-nitro-2-phenylpyridine: Another isomer with the nitro group at the 3rd position.
Uniqueness
4-Chloro-5-nitro-2-phenylpyridine is unique due to the specific positioning of the chlorine, nitro, and phenyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and properties, making it valuable in various synthetic applications.
特性
分子式 |
C11H7ClN2O2 |
|---|---|
分子量 |
234.64 g/mol |
IUPAC名 |
4-chloro-5-nitro-2-phenylpyridine |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-6-10(8-4-2-1-3-5-8)13-7-11(9)14(15)16/h1-7H |
InChIキー |
DQKOCFCJFHWBBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


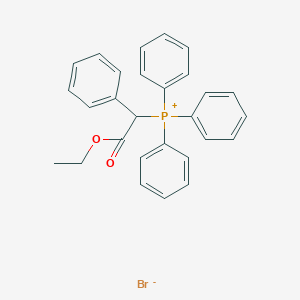
![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)
![Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)
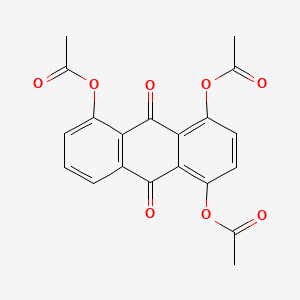
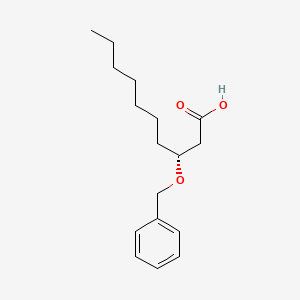
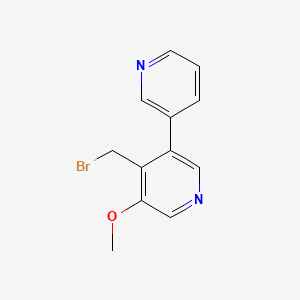
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)

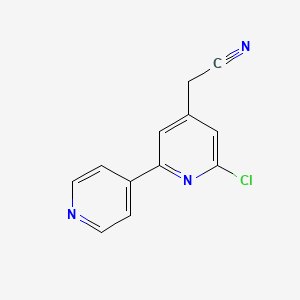
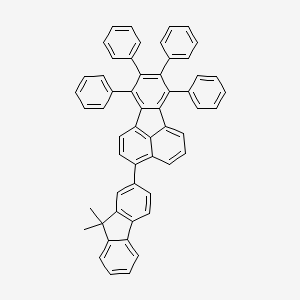

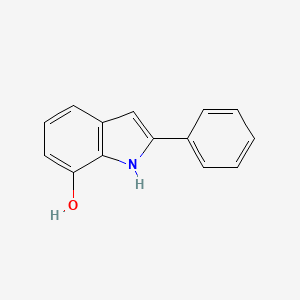
![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)
